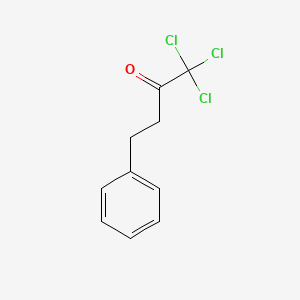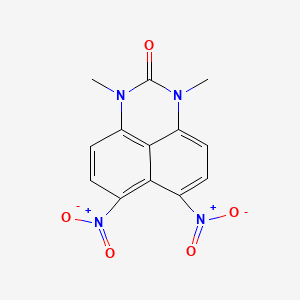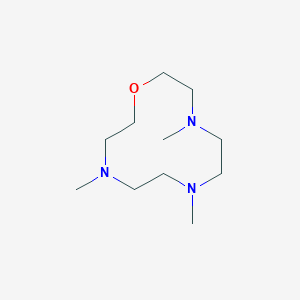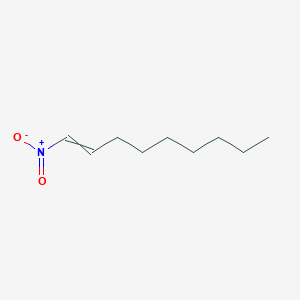
3-(1-Chloroethylidene)-4-ethenyloxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Chloroethylidene)-4-ethenyloxolan-2-one is an organic compound that belongs to the class of oxolanes It is characterized by the presence of a chloroethylidene group and an ethenyl group attached to an oxolanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Chloroethylidene)-4-ethenyloxolan-2-one can be achieved through several methods. One common approach involves the cycloisomerization of 1,6-enynes. This reaction is typically catalyzed by rhodium complexes under an inert atmosphere, such as argon . The reaction conditions often include heating the mixture at 60°C for an extended period, followed by purification through flash column chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloisomerization processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of advanced catalysts and automated systems further enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Chloroethylidene)-4-ethenyloxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the chloroethylidene group to an ethyl group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Formation of oxolanone oxides.
Reduction: Formation of 3-(1-Ethylidene)-4-ethenyloxolan-2-one.
Substitution: Formation of various substituted oxolanones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(1-Chloroethylidene)-4-ethenyloxolan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(1-Chloroethylidene)-4-ethenyloxolan-2-one involves its interaction with specific molecular targets. The chloroethylidene group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to therapeutic effects. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
3-(1-Chloroethylidene)-2-heptanone: Similar structure but with a heptanone backbone.
(1-Chloroethylidene)amino methanesulfonate: Contains a methanesulfonate group instead of an oxolanone ring.
Uniqueness
3-(1-Chloroethylidene)-4-ethenyloxolan-2-one is unique due to its combination of a chloroethylidene group and an ethenyl group attached to an oxolanone ring
Propiedades
Número CAS |
154953-78-3 |
|---|---|
Fórmula molecular |
C8H9ClO2 |
Peso molecular |
172.61 g/mol |
Nombre IUPAC |
3-(1-chloroethylidene)-4-ethenyloxolan-2-one |
InChI |
InChI=1S/C8H9ClO2/c1-3-6-4-11-8(10)7(6)5(2)9/h3,6H,1,4H2,2H3 |
Clave InChI |
XGSKBJKWCFEVNC-UHFFFAOYSA-N |
SMILES canónico |
CC(=C1C(COC1=O)C=C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



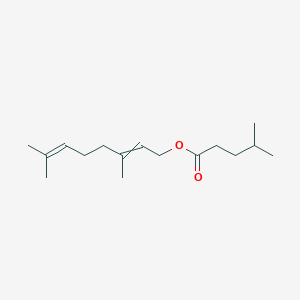
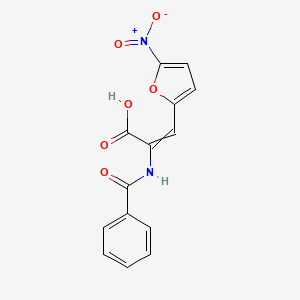
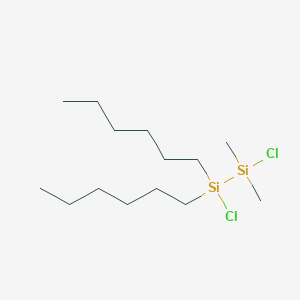
![9-[(1,3-Diphenyl-1H-pyrazol-4-YL)methylidene]-9H-fluorene-2,7-diamine](/img/structure/B14279887.png)

